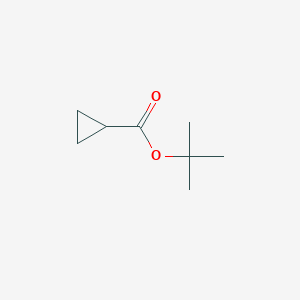

Tert-butyl cyclopropanecarboxylate

Descripción general

Descripción

Tert-butyl cyclopropanecarboxylate is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 and is typically in liquid form .

Molecular Structure Analysis

The InChI code for Tert-butyl cyclopropanecarboxylate is 1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 . This indicates that the molecule consists of a cyclopropane ring with a carboxylate group attached, and a tert-butyl group attached to the carboxylate .Physical And Chemical Properties Analysis

Tert-butyl cyclopropanecarboxylate is a liquid at room temperature . It has a density of 1.012±0.06 g/cm3 . The compound should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Application 1: Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents

- Summary of the Application : This research focuses on the excited-state relaxation of carbazole-based molecular units, which are ubiquitous in organic optoelectronic materials . The study provides a detailed investigation of carbazole (Cz) and 3,6-di-tert-butylcarbazole (t-Bu-Cz) in organic solvents .

- Methods of Application : The methods used in this research include femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

- Results or Outcomes : The study found that the initially prepared Sx singlet state has a (sub-)picosecond lifetime and decays to the S1 state by internal conversion (IC). The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns, which is weakly dependent on the solvent .

Application 2: tert-Butylation of Carboxylic Acids and Alcohols

- Summary of the Application : This research presents a simple and safe tert-butylation reaction. The study shows that treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .

- Methods of Application : The method involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate .

- Results or Outcomes : The study found that all tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Application 3: Direct and Sustainable Synthesis of Tertiary Butyl Esters

- Summary of the Application : This research presents a direct and sustainable synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry . The study shows a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Methods of Application : The method involves using flow microreactor systems .

- Results or Outcomes : The resultant flow process was found to be more efficient and versatile compared to the batch .

Application 4: Tert-butyl Cyclopropanecarboxylate in Chemical Synthesis

- Summary of the Application : Tert-butyl cyclopropanecarboxylate is used in chemical synthesis . It is a reagent that introduces the tert-butoxycarbonyl group into a variety of organic compounds .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes or results of this application are not specified in the source .

Application 5: Synthesis of Tert-butyl Cyclopropanecarboxylate

- Summary of the Application : Tert-butyl cyclopropanecarboxylate is used in chemical synthesis . It is a reagent that introduces the tert-butoxycarbonyl group into a variety of organic compounds .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes or results of this application are not specified in the source .

Application 6: Tert-Butylation of Carboxylic Acids and Alcohols

- Summary of the Application : This research presents a simple and powerful tert-butylation reaction . The study shows that treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .

- Methods of Application : The method involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate .

- Results or Outcomes : The study found that all tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEAAYMAQFBUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546453 | |

| Record name | tert-Butyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl cyclopropanecarboxylate | |

CAS RN |

87661-20-9 | |

| Record name | 1,1-Dimethylethyl cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87661-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1590373.png)

![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)